1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene
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Overview
Description
1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene is an organic compound with a complex structure that includes benzene, benzylsulfanyl, and trichloromethyl groups
Preparation Methods
The synthesis of 1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with trichloromethylbenzene under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Scientific Research Applications
1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The trichloromethyl group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene can be compared with similar compounds such as:
1,4-Bis(trichloromethyl)benzene: This compound has a similar trichloromethyl group but lacks the benzylsulfanyl group, resulting in different chemical properties and reactivity.
Benzylsulfanylbenzene: This compound contains the benzylsulfanyl group but lacks the trichloromethyl group, leading to different applications and reactivity.
Trichloromethylbenzene: This compound contains only the trichloromethyl group, making it less complex and with different chemical behavior.
Properties
CAS No. |
81269-09-2 |
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Molecular Formula |
C22H19Cl3S2 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
1-[bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C22H19Cl3S2/c23-22(24,25)20-13-11-19(12-14-20)21(26-15-17-7-3-1-4-8-17)27-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 |
InChI Key |
USIDHRSKKDHIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C2=CC=C(C=C2)C(Cl)(Cl)Cl)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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